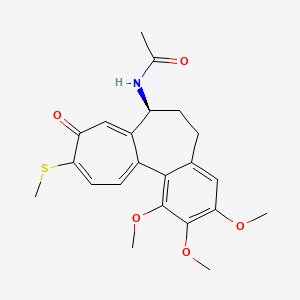

Thiocolchicine

描述

RN refers to (S)-isome

Structure

3D Structure

属性

IUPAC Name |

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEGANPVAXDBPL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181751 | |

| Record name | Thiocholchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2730-71-4 | |

| Record name | Thiocolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocholchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiocolchicine's Interaction with Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocolchicine, a semi-synthetic derivative of the natural product colchicine, is a potent inhibitor of microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on microtubules, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in cell biology, pharmacology, and oncology.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its biological effects by directly interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[1] The primary mechanism involves the binding of this compound to the colchicine-binding site located at the interface between the α- and β-tubulin subunits of the tubulin heterodimer.[2][3]

This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for its incorporation into the growing microtubule polymer.[4] The resulting tubulin-thiocolchicine complex can then act as a "cap" at the ends of existing microtubules, effectively blocking the further addition of tubulin dimers and promoting a net depolymerization of the microtubule network.[5] This disruption of microtubule dynamics is a critical event that triggers a cascade of cellular responses, ultimately culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]

Quantitative Data on this compound's Interaction with Tubulin

The potency of this compound as a microtubule inhibitor is characterized by several key quantitative parameters. These values are crucial for comparing its activity with other compounds and for designing effective in vitro and in vivo experiments.

| Parameter | Value | Description | Reference(s) |

| IC₅₀ (Tubulin Polymerization) | 2.5 µM | The half-maximal inhibitory concentration for the in vitro polymerization of tubulin. | [5] |

| Kᵢ (Competitive Binding) | 0.7 µM | The inhibition constant for the competitive binding of this compound to the colchicine-binding site on tubulin. | [5] |

| Antiproliferative IC₅₀ (MCF-7 cells) | 0.01 µM | The half-maximal inhibitory concentration for the proliferation of MCF-7 breast cancer cells. | |

| Antiproliferative IC₅₀ (LoVo cells) | 0.021 µM | The half-maximal inhibitory concentration for the proliferation of LoVo colon cancer cells. | |

| Antiproliferative IC₅₀ (A-549 cells) | 0.011 µM | The half-maximal inhibitory concentration for the proliferation of A-549 lung cancer cells. |

Signaling Pathways and Experimental Workflows

The interaction of this compound with microtubules initiates a series of downstream signaling events and can be investigated through a structured experimental workflow.

Signaling Pathway of this compound-Induced Cellular Effects

The disruption of microtubule dynamics by this compound triggers cellular stress pathways that can lead to apoptosis. Additionally, studies on the related compound thiocolchicoside (B1682803) suggest a potential for this compound to modulate inflammatory pathways, such as the NF-κB signaling cascade.[5][6]

Experimental Workflow for Evaluating this compound's Activity

A typical workflow to characterize the effects of this compound on microtubules involves a series of in vitro and cell-based assays.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay directly measures the effect of this compound on the polymerization of purified tubulin in vitro.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored as an increase in absorbance at 340 nm over time.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., colchicine)

-

Vehicle control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Preparation: Thaw purified tubulin on ice. Prepare a working solution of tubulin in General Tubulin Buffer containing 1 mM GTP. Keep the solution on ice.

-

Assay Setup: In a pre-chilled 96-well plate, add the desired concentrations of this compound, positive control, or vehicle control to the respective wells.

-

Initiation: Add the cold tubulin solution to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by measuring the inhibition of polymerization at various this compound concentrations.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and tubulin.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (tubulin).

Materials:

-

Purified tubulin

-

This compound

-

Matched buffer (e.g., General Tubulin Buffer)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Dialyze both tubulin and this compound extensively against the same buffer to minimize heat of dilution effects. Determine the accurate concentrations of both solutions. Degas the solutions before use.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C).

-

Loading: Load the tubulin solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small injections of this compound into the tubulin solution, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat pulses from each injection to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Immunofluorescence Microscopy of Microtubules

This cell-based assay allows for the visualization of the effects of this compound on the microtubule network within intact cells.

Principle: Cells are treated with this compound, and the microtubule network is then fixed, permeabilized, and stained with a specific primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

Materials:

-

Adherent cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration (e.g., 4-24 hours). Include a vehicle control.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. After another wash, permeabilize the cells with 0.1% Triton X-100.

-

Blocking and Staining: Block non-specific antibody binding with 1% BSA. Incubate with the primary anti-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule morphology in treated cells to that in control cells.

Conclusion

This compound is a potent microtubule-destabilizing agent with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization and disrupt microtubule dynamics makes it a valuable tool for cancer research and a potential lead compound for the development of new anticancer therapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate interactions between this compound and the microtubule cytoskeleton.

References

- 1. researchgate.net [researchgate.net]

- 2. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]

- 3. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 4. generator - How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow [stackoverflow.com]

- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 6. NF-κB Signaling Pathway Diagram [scispace.com]

Synthesis of Novel Thiocolchicine Derivatives for Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel thiocolchicine derivatives as potential anticancer agents. This compound, a semi-synthetic analog of colchicine (B1669291), serves as a scaffold for the development of new compounds with improved efficacy and reduced toxicity. This document details the synthetic methodologies, experimental protocols for key biological assays, and summarizes the structure-activity relationships of these derivatives.

Introduction: Targeting Microtubules in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their critical role in mitosis makes them a key target for the development of anticancer drugs.[2] Compounds that disrupt microtubule dynamics can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine).[2]

Colchicine and its derivatives are potent microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[3][4] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][4] this compound, where the methoxy (B1213986) group at the C-10 position of colchicine is replaced by a methylthio group, has emerged as a valuable lead compound for generating novel anticancer agents with potentially more favorable pharmacological profiles.[5][6]

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives often involves modifications at various positions of the this compound scaffold to explore structure-activity relationships (SAR). Common strategies include the derivatization of the C-7 amino group and modifications on the A and C rings.

A general synthetic approach starts with the conversion of colchicine to this compound, followed by hydrolysis to yield N-deacetylthis compound. This intermediate serves as a versatile precursor for the synthesis of a wide range of derivatives, such as N-acyl, N-aroyl, and N-(substituted benzyl) analogs.[7][8] Another key synthetic strategy involves the reductive amination of this compound to produce various amine analogs.[9]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel this compound derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Quantitative Data Presentation: Cytotoxicity of this compound Derivatives

The anticancer activity of novel this compound derivatives is primarily assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following tables summarize the IC50 values of this compound and some of its derivatives against selected cancer cell lines.

Table 1: Cytotoxicity of this compound and Thiocolchicoside (B1682803) in Breast Cancer Cell Lines [3]

| Compound | Cell Line | IC50 Value |

| This compound | MCF-7 | 0.01 µM |

| This compound | MDA-MB-231 | 0.6 nM |

| This compound | Doxorubicin-resistant MCF-7 ADRr | 400 nM |

| Thiocolchicoside | MCF-7 | 79.02 nM |

Table 2: Cytotoxicity of a Novel this compound Derivative (TCD) in Hepatocellular Carcinoma (HCC) Cell Lines [9]

| Compound | Cell Line | IC50 Value (nM) |

| TCD | Huh7 | 15.6 |

| TCD | HepG2 | 21.3 |

| TCD | PLC5 | 18.5 |

| Colchicine | Huh7 | 25.8 |

| Colchicine | HepG2 | 32.7 |

| Colchicine | PLC5 | 29.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of novel this compound derivatives.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[4]

-

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored as an increase in absorbance (turbidity) at 340 nm.[4]

-

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (GTP, PIPES, EGTA, MgCl2)

-

Test compound dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (vehicle)

-

Pre-warmed 96-well plate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Reconstitute tubulin to 3 mg/mL in G-PEM buffer.

-

Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

-

Add varying concentrations of the test compound to the wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Record the absorbance at 340 nm every 60 seconds for one hour.[10]

-

Plot absorbance versus time to generate polymerization curves and determine IC50 values.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[3]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the test compound.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[1]

-

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Procedure:

-

Seed and treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[3]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[3]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples by flow cytometry.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect exposed PS. Propidium iodide (PI) is a membrane-impermeable DNA-binding dye used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

-

Procedure:

-

Seed and treat cells with the test compound for the desired time.

-

Harvest the cells, including any floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.[3]

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

-

Procedure:

-

Treat cells with the test compound and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound derivatives is the inhibition of tubulin polymerization.[3] This disruption of microtubule dynamics triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.[3][4]

Tubulin Polymerization Inhibition and Cell Cycle Arrest

By binding to the colchicine-binding site on β-tubulin, this compound derivatives prevent the incorporation of tubulin heterodimers into growing microtubules.[3] This leads to a net depolymerization of the microtubule network and disruption of the mitotic spindle. The activation of the spindle assembly checkpoint (SAC) results in a prolonged arrest in the G2/M phase of the cell cycle.[1]

Caption: Mechanism of tubulin polymerization inhibition and subsequent cell cycle arrest.

Induction of Apoptosis and Modulation of NF-κB Signaling

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] Furthermore, studies on thiocolchicoside, a glucoside of this compound, have shown its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is a critical regulator of inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by thiocolchicoside occurs through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[11]

Caption: Thiocolchicoside-mediated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Novel this compound derivatives represent a promising class of microtubule-targeting agents for cancer research and drug development. Their potent cytotoxic activity against a range of cancer cell lines, including drug-resistant strains, highlights their therapeutic potential. The detailed experimental protocols and summary of quantitative data provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on optimizing the synthetic strategies to generate derivatives with enhanced efficacy and selectivity, as well as further elucidating the complex signaling pathways modulated by these compounds to identify novel therapeutic targets and combination strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. New synthetic this compound derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Thiocolchicine Binding Site on Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thiocolchicine binding site on the tubulin protein, a critical target in cancer research and drug development. This compound, a derivative of colchicine (B1669291), is a potent inhibitor of microtubule polymerization, exerting its effects by binding to the colchicine-binding site on the β-tubulin subunit.[1] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a compound of significant interest for therapeutic applications.[1] This guide details the molecular interactions, quantitative binding data, experimental methodologies for characterization, and the cellular consequences of this binding event.

The Colchicine Binding Site: A Prime Target

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The colchicine binding site is located at the interface between the α- and β-tubulin subunits within the heterodimer.[3][4] The binding of ligands to this site prevents the necessary conformational change from a curved to a straight tubulin dimer, thereby inhibiting its incorporation into the growing microtubule polymer.[3][5] This disruption of microtubule dynamics is a key mechanism for the anticancer effects of colchicine-site inhibitors.[2] An advantage of targeting this site is the potential to overcome multidrug resistance often observed with other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[2][6]

Quantitative Analysis of this compound-Tubulin Interaction

The binding of this compound and related compounds to tubulin has been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature, providing insights into the affinity and inhibitory potential of these molecules.

Table 1: Binding Affinity and Inhibition Constants for this compound and Analogs

| Compound | Parameter | Value | Description | Reference |

| This compound | Kᵢ | 0.7 µM | Inhibition constant for competitive binding to tubulin. | [1] |

| This compound | IC₅₀ | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization. | [1] |

| This compound | Affinity vs. CeTb | Lower | This compound exhibits lower affinity for chicken erythrocyte tubulin (βVI isotype) compared to brain tubulin. | [7] |

| Colchicine | Association Constant (Kₐ) | 3.2 µM⁻¹ | Determined by fluorescence measurements with rat brain tubulin at 37°C. | [8][9] |

| Colchicine | Moles Bound per Dimer | 0.83 | Molar ratio of colchicine bound to tubulin dimer. | [8][9] |

| Fluorescein-colchicine (FC) | Association Constant (Kₐ) | (3.9 ± 0.1) x 10⁴ M⁻¹ | Determined by fluorescence correlation spectroscopy for a fast and reversible binding event, suggesting a new binding site. | [10][11] |

| N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) & an analog | Binding Constant (Kₐ) | 2.87 x 10⁸ M⁻¹ | Represents one of the highest binding affinities reported for a colchicine-site inhibitor. | [3] |

Table 2: Binding Affinities of Colchicine Site Ligands to Different Tubulin Isotypes

| Ligand | Tubulin Isotype | Method | Binding Affinity (Kₐ, Kᵢ, or Kₔ) | Reference |

| This compound | Brain Tubulin | Not Specified | Higher Affinity | [12] |

| This compound | Hematopoietic (βVI) | Not Specified | Lower Affinity | [12] |

| DAMA-colchicine | Brain Tubulin | Not Specified | Not Specified | [12] |

| Podophyllotoxin | Brain Tubulin (rat) | Tritiated Ligand Binding | Kₔ ~0.55 µM | [13] |

| Podophyllotoxin | Chicken Erythrocyte Tubulin (CeTb) | Fluorescence Competition | Kₔ ~6 µM | [13] |

| Nocodazole | Brain Tubulin | Not Specified | Kₔ ~1 µM | [7][13] |

| Mebendazole | Brain Tubulin | Fluorescence Competition | Similar to Nocodazole | [7] |

| Albendazole | Chicken Erythrocyte Tubulin (CeTb) | Fluorescence Competition | Moderate Affinity | [7] |

| Oxibendazole | Chicken Erythrocyte Tubulin (CeTb) | Fluorescence Competition | Moderate Affinity | [7] |

| Carbendazim | Chicken Erythrocyte Tubulin (CeTb) | Fluorescence Competition | Moderate Affinity | [7] |

Experimental Protocols for Studying this compound-Tubulin Binding

A variety of sophisticated experimental techniques are employed to characterize the interaction between this compound and tubulin. Below are detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of a compound on the polymerization of purified tubulin.[14]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering or fluorescence, which can be monitored over time using a spectrophotometer or fluorometer. Inhibitors of polymerization will reduce the rate and extent of this increase.

Methodology:

-

Preparation: A solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂) is prepared and kept on ice.[14]

-

Initiation: GTP is added to the tubulin solution to a final concentration of 1 mM to initiate polymerization.[14]

-

Measurement: The tubulin solution is aliquoted into pre-warmed microplate wells containing the test compound (this compound), a positive control (e.g., colchicine), or a negative control (vehicle).[14]

-

Data Acquisition: The plate is immediately placed in a spectrophotometer or fluorometer pre-warmed to 37°C, and the absorbance or fluorescence is measured over time to generate polymerization curves.[14]

-

Analysis: The IC₅₀ value, the concentration of the compound that inhibits polymerization by 50%, is determined by testing a range of compound concentrations.[14]

Fluorescence Spectroscopy

This technique is used to determine the binding affinity of ligands to tubulin.[8][9]

Principle: The intrinsic fluorescence of tubulin or the fluorescence of a labeled ligand can change upon binding. For instance, colchicine itself becomes fluorescent upon binding to tubulin.[8][9] This change in fluorescence can be used to quantify the binding interaction.

Methodology:

-

Sample Preparation: Solutions of purified tubulin are prepared in an appropriate buffer.

-

Titration: Increasing concentrations of the fluorescent ligand (or a competitor in a competition assay) are added to the tubulin solution.

-

Measurement: The fluorescence emission is measured at a specific wavelength after an incubation period to allow for binding equilibrium to be reached. For colchicine, the excitation maximum is around 362 nm and the emission maximum is around 435 nm upon binding to tubulin.[8][9]

-

Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The data are then fitted to a binding isotherm (e.g., the Scatchard equation) to determine the binding constant (Kₐ or Kₔ) and the number of binding sites.[15]

X-ray Crystallography

This powerful technique provides high-resolution structural information about the this compound binding site and the conformational changes induced upon binding.[3][6]

Principle: X-ray diffraction patterns from a crystal of the tubulin-ligand complex are used to determine the three-dimensional atomic structure of the complex.

Methodology:

-

Complex Formation: Purified tubulin is incubated with the ligand (e.g., a this compound analog) to form a stable complex. Often, tubulin is co-crystallized with stabilizing proteins like the stathmin-like domain (SLD) to facilitate crystallization.[3][16]

-

Crystallization: The tubulin-ligand complex is subjected to various crystallization conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[16]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic model of the protein-ligand complex is built and refined.[3] The first X-ray structure of a tubulin-colchicinoid complex was solved in 2004 with N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine).[3][6]

Microtubule Co-sedimentation Assay

This assay is used to determine if a protein or small molecule binds to polymerized microtubules.[17][18]

Principle: Microtubules are large polymers that can be pelleted by high-speed centrifugation. If a test molecule binds to the microtubules, it will co-pellet with them.

Methodology:

-

Microtubule Polymerization: Purified tubulin is polymerized into microtubules, typically in the presence of a stabilizing agent like taxol.[18][19]

-

Binding Reaction: The pre-formed microtubules are incubated with the test protein or compound.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated molecules.[19]

-

Analysis: The supernatant (containing unbound molecules) and the pellet (containing microtubules and bound molecules) are separated and analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of the test molecule in each fraction.[18]

Cellular Signaling and Experimental Workflows

The binding of this compound to tubulin initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The disruption of the microtubule network is a key upstream event in these pathways.

Caption: this compound's mechanism leading to apoptosis.

Studies on the related compound thiocolchicoside (B1682803) suggest a potential role in modulating inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Caption: Workflow for analyzing this compound-tubulin interaction.

Conclusion

The this compound binding site on tubulin represents a validated and highly attractive target for the development of novel anticancer therapeutics. A thorough understanding of the molecular interactions, binding kinetics, and cellular consequences, as detailed in this guide, is paramount for the rational design and optimization of new colchicine-site inhibitors. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to advance the discovery of next-generation microtubule-targeting agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promotion of Fluorescence upon Binding of Colchicine to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative characterization of the binding of fluorescently labeled colchicine to tubulin in vitro using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. repository.ias.ac.in [repository.ias.ac.in]

- 16. Variations in the colchicine-binding domain provide insight into the structural switch of tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 18. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

In-depth Technical Guide: Exploring the Anti-proliferative Activity of Thiocolchicine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-proliferative activity of thiocolchicine analogs, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This compound, a semi-synthetic derivative of colchicine (B1669291), and its analogs have emerged as potent anti-cancer agents, primarily through their interaction with tubulin and subsequent disruption of microtubule dynamics. This guide consolidates key data and protocols to facilitate further research and development in this promising area of oncology.

Mechanism of Action: Targeting Microtubule Dynamics and Beyond

The primary mechanism by which this compound analogs exert their anti-proliferative effects is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Induction of Apoptosis

The apoptotic cascade initiated by this compound analogs predominantly follows the intrinsic (mitochondrial) pathway. The sustained mitotic arrest triggers cellular stress, leading to the release of cytochrome c from the mitochondria. This event initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1][2][3]

Some analogs, like thiocolchicoside, have also been shown to modulate the NF-κB signaling pathway. By inhibiting NF-κB, these compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2, XIAP, and Mcl-1, further sensitizing cancer cells to apoptosis.[4]

Cell Cycle Arrest

The disruption of the mitotic spindle by this compound analogs activates the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation. This sustained checkpoint activation prevents cells from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle. A key molecular event in this process is the inhibition of the cyclin B1/CDK1 complex, a master regulator of mitotic entry and progression.[5][6][7]

Quantitative Data: Anti-proliferative Activity of this compound Analogs

The anti-proliferative efficacy of various this compound analogs has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following tables summarize the IC50 values for several classes of this compound analogs.

Table 1: IC50 Values of this compound and its Glycoside

| Compound | Cell Line | IC50 (µM) |

| This compound | A549 (Lung) | 269.3[8] |

| Thiocolchicoside | KBM5 (Leukemia) | ~50-100[4] |

| Jurkat (Leukemia) | ~50-100[4] | |

| U266 (Myeloma) | ~50-100[4] | |

| HCT-116 (Colon) | >25[4] | |

| Caco-2 (Colon) | >25[4] | |

| HT-29 (Colon) | >50[4] | |

| RPMI-8226 (Myeloma) | ~50-100[4] | |

| MM.1S (Myeloma) | ~50-100[4] | |

| MCF-7 (Breast) | ~50-100[4] | |

| SCC4 (Squamous Cell Carcinoma) | ~50-100[4] | |

| A293 (Kidney) | >50[4] |

Table 2: IC50 Values of 10-Alkylthis compound Analogs against SKOV-3 (Ovarian Cancer) Cells [1]

| Compound | IC50 (µM) |

| 10-Methylthis compound | 0.008 |

| 10-Ethylthis compound | 0.047 |

| 10-Propylthis compound | 0.012 |

| 10-Butylthis compound | 0.010 |

| 10-Pentylthis compound | 0.015 |

| Colchicine (Reference) | 0.037 |

| Doxorubicin (Reference) | 0.480 |

Table 3: IC50 Values of Amine Derivatives of this compound (in nM) [9][10]

| Compound | LoVo (Colon) | LoVo/DX (Colon, resistant) | MCF-7 (Breast) | A549 (Lung) | BALB/3T3 (Normal Fibroblasts) |

| Amine Analog 1 | 2.5 ± 0.2 | 3.1 ± 0.3 | 4.5 ± 0.4 | 3.8 ± 0.3 | 15.2 ± 1.2 |

| Amine Analog 2 | 3.1 ± 0.3 | 4.2 ± 0.4 | 5.1 ± 0.5 | 4.5 ± 0.4 | 20.1 ± 1.8 |

| ... (20 more analogs) | ... | ... | ... | ... | ... |

| This compound | 4.8 ± 0.4 | 12.5 ± 1.1 | 6.2 ± 0.5 | 5.5 ± 0.5 | 8.9 ± 0.7 |

| Cisplatin | 1250 ± 110 | 3450 ± 310 | 2870 ± 250 | 1980 ± 170 | >10000 |

| Doxorubicin | 35 ± 3 | 1850 ± 160 | 120 ± 11 | 95 ± 8 | 250 ± 22 |

Note: This is a representative sample of the 22 analogs synthesized and tested in the cited study. The full dataset can be found in the original publication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-proliferative activity of this compound analogs.

Synthesis of this compound Analogs

A solution of this compound (1 equivalent) and the corresponding amine (1.2 equivalents) in methanol (B129727) is stirred at room temperature. Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise. The reaction mixture is stirred for 24-48 hours, monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

To a solution of N-deacetylthis compound and an N-trifluoroacetylamino acid in a suitable solvent, a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) are added. The reaction is stirred at room temperature until completion. The resulting N-deacetyl-N-(N-trifluoroacetylaminoacyl)this compound derivative is then deprotected by treatment with a mild base to yield the final product. Purification is typically achieved by chromatography.

Cell Viability Assay (MTT Assay)[1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog for 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Hoechst 33258 and Propidium (B1200493) Iodide Staining)[1]

-

Cell Seeding and Treatment: Seed cells in a 12-well plate at a density of 2.5 x 10^5 cells/well and treat with the test compound for 24 hours.

-

Staining: After incubation, stain the cells with a mixture of Hoechst 33258 (10 µg/mL) and propidium iodide (10 µg/mL) for 30 minutes at 37°C.

-

Microscopy: Observe the cells under a fluorescence microscope. Hoechst 33258 stains the nuclei of all cells blue, while propidium iodide stains the nuclei of dead cells red. Apoptotic cells will show condensed or fragmented blue nuclei.

Caspase-3/7 Activity Assay[1]

-

Cell Treatment: Treat cells with the this compound analog at the desired concentrations for 24 hours.

-

Lysis and Assay: Lyse the cells and measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with the this compound analog. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.

Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the amount of polymerized microtubules.

-

Data Analysis: Calculate the rate and extent of polymerization for each concentration of the test compound and determine the IC50 for tubulin polymerization inhibition.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of this compound amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Thiocolchicine's Role in Inducing Cell Cycle Arrest and Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicine, a semi-synthetic derivative of the natural compound colchicine (B1669291), is a potent microtubule-depolymerizing agent that has garnered significant interest in oncology research. By disrupting the dynamic instability of microtubules, this compound effectively induces cell cycle arrest, primarily at the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis, detailed experimental protocols for their investigation, and a summary of quantitative data on its efficacy. Furthermore, this guide illustrates the key signaling pathways involved through detailed diagrams, offering a valuable resource for researchers in cancer biology and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in mitosis makes them an attractive target for the development of anticancer therapeutics. Agents that interfere with microtubule function can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine derivatives).

This compound belongs to the latter class of compounds. It exerts its biological effects by binding to the colchicine-binding site on β-tubulin, a fundamental component of the αβ-tubulin heterodimer. This interaction inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network. The cellular consequences of this disruption are profound, culminating in the activation of cell cycle checkpoints and the initiation of the apoptotic cascade. This guide delves into the intricate molecular events orchestrated by this compound, providing a technical framework for its study and potential therapeutic application.

Mechanism of Action: Microtubule Depolymerization

The primary mechanism of action of this compound is its direct interaction with tubulin, the building block of microtubules.

-

Binding to β-Tubulin: this compound binds to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1]

-

Inhibition of Polymerization: This binding event induces a conformational change in the tubulin dimer, which prevents its incorporation into the growing end of a microtubule.[2] This inhibition of polymerization shifts the dynamic equilibrium of microtubules towards depolymerization.

-

Disruption of Microtubule Dynamics: The net result is a significant disruption of the cellular microtubule network, which is particularly detrimental during mitosis when a highly dynamic mitotic spindle is required for proper chromosome segregation.[2]

Induction of Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.

-

Spindle Assembly Checkpoint Activation: An improperly formed or attached mitotic spindle leads to the activation of the SAC. This checkpoint prevents the onset of anaphase until all chromosomes are correctly bioriented on the spindle.

-

Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The activated SAC inhibits the APC/C, an E3 ubiquitin ligase that targets key mitotic proteins, including cyclin B1 and securin, for degradation.

-

Accumulation of Cyclin B1/CDK1 Activity: The inhibition of APC/C leads to the accumulation of cyclin B1. Cyclin B1 forms a complex with cyclin-dependent kinase 1 (CDK1), and the sustained activity of the cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest.[3][4] This prolonged arrest at the G2/M phase is a hallmark of treatment with microtubule-destabilizing agents like this compound.[2]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The sustained cell cycle arrest leads to signals that converge on the mitochondria, causing an increase in the permeability of the outer mitochondrial membrane.

-

Regulation by Bcl-2 Family Proteins: This process is tightly regulated by the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio favors MOMP.

-

Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates effector caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[5][6]

Signaling Pathways

The cellular response to this compound-induced microtubule disruption involves a complex interplay of signaling pathways that ultimately decide the cell's fate.

Core Mechanism of this compound Action

Caption: Core mechanism of this compound's interaction with tubulin.

This compound-Induced Cell Cycle Arrest Pathway

Caption: Signaling cascade leading to G2/M cell cycle arrest.

This compound-Induced Apoptosis Pathway

Caption: Intrinsic apoptosis pathway activated by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and its derivatives.

Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| This compound | MCF-7 (Breast) | 0.01 µM | [2] |

| This compound | MDA-MB-231 (Breast) | 0.6 nM | [2] |

| This compound | Doxorubicin-resistant MCF-7 ADRr | 400 nM | [2] |

| Thiocolchicoside | MCF-7 (Breast) | 79.02 nmol | [7] |

| Thiocolchicoside | KBM5 (Leukemia) | ~50 µM (at 5 days) | [1] |

| Thiocolchicoside | Jurkat (Leukemia) | ~50 µM (at 5 days) | [1] |

| Thiocolchicoside | U266 (Myeloma) | ~50 µM (at 5 days) | [1] |

| Thiocolchicoside | HCT-116 (Colon) | >50 µM (at 3 days) | [1] |

Table 2: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells

| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control | 30.25 ± 1.25 | 6.77 ± 0.55 | 62.98 ± 0.98 | |

| 0.1 µg/ml Colchicine | 28.50 ± 1.80 | 7.80 ± 0.70 | 63.70 ± 2.50 | |

| 10 µg/ml Colchicine | 21.30 ± 1.50 | 5.50 ± 0.60 | 73.20 ± 2.10 | |

| 100 µg/ml Colchicine | 15.80 ± 1.10 | 4.20 ± 0.40 | 80.00 ± 2.20 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

-

Procedure:

-

Seed and treat cells with this compound as described for the viability assay.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The data is used to generate a histogram representing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells.

-

Procedure:

-

Grow cells on glass coverslips and treat them with this compound.

-

Fix the cells with 4% paraformaldehyde or ice-cold methanol.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin or β-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Conclusion

This compound represents a potent inducer of cell cycle arrest and apoptosis in cancer cells through its well-defined mechanism of microtubule depolymerization. This technical guide has provided a detailed overview of its mode of action, the signaling pathways it modulates, and the experimental methodologies required for its investigation. The quantitative data presented underscore its efficacy, while the detailed protocols offer a practical resource for researchers. The continued exploration of this compound and its analogues holds promise for the development of novel and effective anti-cancer strategies. The visualization of the intricate signaling networks through the provided diagrams further aids in comprehending the complex cellular responses to this microtubule-targeting agent. This comprehensive guide serves as a valuable tool for scientists and professionals dedicated to advancing the field of cancer therapeutics.

References

- 1. ulab360.com [ulab360.com]

- 2. benchchem.com [benchchem.com]

- 3. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Thiocolchicoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicoside (B1682803), a semi-synthetic derivative of the natural glucoside colchicoside, has long been utilized as a muscle relaxant. Beyond its myorelaxant properties, a growing body of evidence highlights its significant anti-inflammatory effects. This technical guide provides an in-depth investigation into the anti-inflammatory properties of thiocolchicoside, with a focus on its core mechanism of action, supported by quantitative data and detailed experimental protocols. The primary anti-inflammatory mechanism of thiocolchicoside is attributed to its ability to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide summarizes key quantitative data from in vitro and in vivo studies in structured tables and provides detailed methodologies for essential experiments. Furthermore, it includes visualizations of the core signaling pathway and experimental workflows using Graphviz to facilitate a deeper understanding of the scientific principles and practical applications in research and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The transcription factor NF-κB is a key orchestrator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Thiocolchicoside, a compound with established muscle relaxant properties, has emerged as a potent inhibitor of the NF-κB pathway, thereby exerting significant anti-inflammatory effects.[1][3] This guide delves into the molecular mechanisms underpinning the anti-inflammatory actions of thiocolchicoside, presenting key experimental evidence and methodologies for its investigation.

Mechanism of Action: Downregulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of thiocolchicoside are primarily mediated through the suppression of the NF-κB signaling cascade.[1] NF-κB is typically sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα.[4][5] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus.[4][5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators.[1][2]

Thiocolchicoside intervenes at multiple points in this pathway to inhibit NF-κB activation:

-

Inhibition of IκBα Phosphorylation and Degradation: Thiocolchicoside has been shown to prevent the phosphorylation and subsequent degradation of IκBα.[1][6] By stabilizing the IκBα-NF-κB complex, it effectively traps NF-κB in the cytoplasm.

-

Suppression of p65 Nuclear Translocation: Consequently, the nuclear translocation of the active p65 subunit of NF-κB is significantly inhibited in the presence of thiocolchicoside.[1][6]

-

Inhibition of NF-κB DNA Binding Activity: By preventing the nuclear accumulation of p65, thiocolchicoside ultimately inhibits the binding of NF-κB to its target DNA sequences, thereby repressing the expression of pro-inflammatory genes.[6]

This multi-level inhibition of the NF-κB pathway underscores the potent anti-inflammatory potential of thiocolchicoside.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of thiocolchicoside has been quantified in various in vitro and in vivo models.

In Vitro Anti-Inflammatory Activity

In vitro assays provide a controlled environment to assess the direct effects of thiocolchicoside on inflammatory processes.

| Assay | Model System | Parameter | Result | Reference |

| Protein Denaturation Inhibition | Bovine Serum Albumin | IC50 | 37.65 µg/mL | [7] |

| Proteinase Inhibitory Action | Trypsin | IC50 | 32.12 µg/mL | [7] |

| GABA-A Receptor Inhibition | Rat Cerebellar Purkinje Cells | IC50 | ~0.15 µM | [8] |

| GABA-A Receptor Inhibition | Rat Cerebellar Granule Neurons | IC50 | ~0.9 µM | [8] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Anti-Inflammatory Activity

In vivo models, such as the carrageenan-induced paw edema model in rats, are instrumental in evaluating the anti-inflammatory efficacy of thiocolchicoside in a whole-organism context.

| Dose | Time (hours) | Mean Paw Volume (ml) ± SD (Control) | Mean Paw Volume (ml) ± SD (Thiocolchicoside) | % Inhibition of Edema | Reference |

| 4 mg/kg (i.p.) | 1 | 0.45 ± 0.08 | 0.33 ± 0.05 | 26.67% | [1] |

| 4 mg/kg (i.p.) | 2 | 0.58 ± 0.09 | 0.40 ± 0.06 | 31.03% | [1] |

| 4 mg/kg (i.p.) | 3 | 0.72 ± 0.10 | 0.50 ± 0.07 | 30.56% | [1] |

| 4 mg/kg (i.p.) | 4 | 0.85 ± 0.11 | 0.58 ± 0.08 | 31.76% | [1] |

Data presented as mean ± standard deviation (SD). The control group received normal saline. i.p. = intraperitoneal injection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of thiocolchicoside.

Cell Culture and Treatment

-

Cell Lines: Human myeloid leukemia (KBM-5) cells or other relevant cell lines (e.g., RAW 264.7 macrophages, HEK293T) are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Thiocolchicoside Preparation: A stock solution of thiocolchicoside is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium.

-

Stimulation: To induce an inflammatory response, cells are typically stimulated with pro-inflammatory agents such as TNF-α (e.g., 1 nM) or lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is a technique used to detect protein-DNA interactions.

-

Nuclear Extract Preparation:

-

Treat cells with thiocolchicoside for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α).

-

Harvest cells and lyse them in a hypotonic buffer to release cytoplasmic contents.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Probe Labeling:

-

A double-stranded oligonucleotide containing the NF-κB consensus binding sequence (5’-AGTTGAGGGGACTTTCCCAGGC-3’) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

The labeled probe is purified to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

Incubate the nuclear extract (5-10 µg) with the ³²P-labeled NF-κB probe in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) for 20-30 minutes at room temperature.

-

-

Electrophoresis:

-

The binding reactions are resolved on a native (non-denaturing) polyacrylamide gel.

-

-

Detection:

-

The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates NF-κB binding.

-

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction and Quantification:

-

Treat cells as described above.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.

-

Luciferase Reporter Assay for NF-κB Promoter Activity

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a β-galactosidase expression vector (as a transfection efficiency control).

-

-

Treatment and Stimulation:

-

After transfection, treat the cells with various concentrations of thiocolchicoside, followed by stimulation with an inflammatory agent (e.g., TNF-α).

-

-

Cell Lysis and Assay:

-

Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.

-

Measure β-galactosidase activity to normalize for transfection efficiency.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the luciferase activity by the β-galactosidase activity.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Thiocolchicoside's anti-inflammatory action via NF-κB pathway inhibition.

Experimental Workflow Diagram

Caption: Workflow for investigating the anti-inflammatory properties of Thiocolchicoside.

Conclusion and Future Directions

Thiocolchicoside exhibits robust anti-inflammatory properties primarily by targeting the NF-κB signaling pathway. The compiled quantitative data and detailed experimental protocols in this guide provide a comprehensive resource for researchers and drug development professionals. The multifaceted inhibition of NF-κB activation by thiocolchicoside, from preventing IκBα degradation to blocking p65 nuclear translocation, highlights its potential as a therapeutic agent for inflammatory disorders.

Future research should focus on further elucidating the precise molecular interactions of thiocolchicoside with components of the NF-κB pathway. Investigating its effects on other inflammatory pathways and its potential synergistic effects when combined with other anti-inflammatory agents could open new avenues for therapeutic interventions. Furthermore, well-designed clinical trials are warranted to fully assess the therapeutic efficacy and safety of thiocolchicoside in the management of a broader range of inflammatory conditions. This in-depth understanding will be pivotal for optimizing its clinical use and for the development of novel anti-inflammatory therapies.